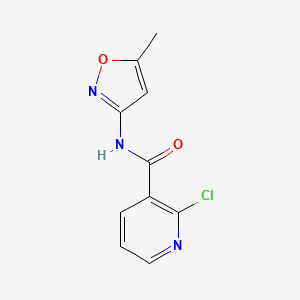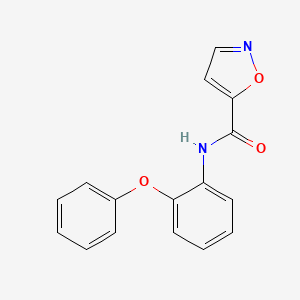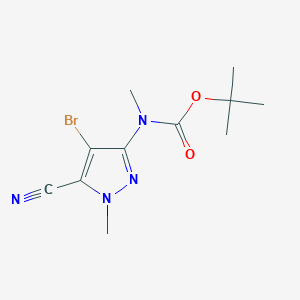![molecular formula C14H21N7 B2761915 N-cyclopentyl-7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine CAS No. 1286706-55-5](/img/structure/B2761915.png)
N-cyclopentyl-7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-cyclopentyl-7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine” is a complex organic compound that contains several functional groups and rings. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. Attached to this pyrimidine ring is a triazole ring, another type of nitrogen-containing ring. The compound also contains a cyclopentyl group and a piperidinyl group, which are types of cyclic hydrocarbons .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the pyrimidine and triazole rings can result in the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings could make the compound relatively rigid. The presence of nitrogen could allow for hydrogen bonding, which could affect properties like solubility .科学的研究の応用
Drug Design and Development
Piperidine derivatives: are crucial in the pharmaceutical industry, being present in more than twenty classes of drugs . The piperidine moiety in the compound could be exploited for the development of new medications, particularly those targeting neurological disorders, as piperidine structures are common in molecules with central nervous system activity.
Synthesis of Biologically Active Molecules
The compound can serve as a precursor in the synthesis of various biologically active molecules. Its piperidine ring is a common feature in many natural products and pharmaceuticals, which means it could be used to create new compounds with potential biological activities .
Cancer Research
The triazolopyrimidin moiety is structurally similar to compounds known to inhibit Protein Kinase B (Akt) , which is an important target in cancer therapy. Derivatives of this compound could be designed to act as selective, orally active inhibitors of Akt, providing a new avenue for antitumor agents .
Pharmacological Studies
Given the importance of piperidine derivatives in over twenty classes of pharmaceuticals, this compound could be used in pharmacological studies to explore its efficacy and safety profile in various therapeutic areas .
Neuropharmacology
Lastly, the compound could be explored in neuropharmacology for the development of drugs targeting neurotransmitter systems . Piperidine derivatives often exhibit activity on cholinergic, dopaminergic, and serotonergic systems, which are critical in treating various neurological conditions .
作用機序
将来の方向性
特性
IUPAC Name |
N-cyclopentyl-7-piperidin-1-yl-2H-triazolo[4,5-d]pyrimidin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N7/c1-4-8-21(9-5-1)13-11-12(19-20-18-11)16-14(17-13)15-10-6-2-3-7-10/h10H,1-9H2,(H2,15,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUGKRZTBHIRAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=NNN=C32)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-Cyano-1-(3,4-difluorophenoxy)propan-2-yl]prop-2-enamide](/img/structure/B2761832.png)
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2761833.png)
![2,4-Dimethyl 3-{2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetyl}-1,3-thiazolidine-2,4-dicarboxylate](/img/structure/B2761834.png)
![1-(2,5-dimethylphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2761838.png)
![N-(3-chloro-4-methylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2761844.png)


![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2761848.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-phenoxybenzene-1-sulfonamide](/img/structure/B2761849.png)
![2-[5-(2-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-piperidin-1-yl-ethanone](/img/structure/B2761851.png)
![Ethyl 2-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2761852.png)


![9-isobutyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2761855.png)